molecular formula C10H21ClN2O3S B1395210 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride CAS No. 1993054-37-7

4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride

Cat. No.: B1395210
CAS No.: 1993054-37-7
M. Wt: 284.8 g/mol
InChI Key: BEDLPWWWUWMCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride is a high-purity chemical compound intended for research and development applications. This complex organic molecule features a morpholine ring linked via a sulfonyl group to a piperidine moiety, which is a structural pattern of significant interest in medicinal chemistry . Compounds with similar morpholine and piperidine substructures are frequently investigated as key intermediates or building blocks in the synthesis of potential pharmaceutical agents . Researchers value this structural motif for its potential to modulate the physicochemical properties and biological activity of lead compounds. As a hydrochloride salt, it offers improved stability and handling characteristics compared to the free base form . This product is provided as a solid and is intended for laboratory use by qualified researchers. It is strictly for research purposes and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

4-(piperidin-3-ylmethylsulfonyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S.ClH/c13-16(14,12-4-6-15-7-5-12)9-10-2-1-3-11-8-10;/h10-11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLPWWWUWMCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reduction

  • The piperidin-3-ylmethyl unit can be synthesized from 1-substituted piperidones or piperidinyl precursors.
  • Reduction of carbonyl groups (e.g., 1-benzyl-4-piperidone) to piperidinylmethanol derivatives is commonly achieved using lithium aluminum hydride (LAH) or borane complexes in solvents like tetrahydrofuran (THF).
  • Reductive amination is also employed to introduce the piperidinylmethylamine group, often using hydrogen gas with platinum or palladium catalysts under mild pressures (≤1 MPa).

Reductive Amination and Catalytic Hydrogenation

  • Reductive amination of 1-benzyl-4-piperidone with morpholine in the presence of platinum or palladium catalysts yields 4-(1-benzylpiperidin-4-yl)morpholine intermediates.
  • Subsequent debenzylation under hydrogen atmosphere with palladium catalysts produces 4-(piperidin-4-yl)morpholine, a close analog useful for further transformations.

Sulfonylation to Introduce the Sulfonyl Group

  • Sulfonylation is performed by reacting the piperidinylmethyl intermediate with sulfonyl chlorides.
  • Common sulfonyl chlorides include methane sulfonyl chloride (methanesulfonyl chloride) or p-toluene sulfonyl chloride.
  • The reaction is typically carried out in aprotic solvents such as THF, dioxane, or methylene chloride, with an organic base like diisopropylethylamine to scavenge hydrochloric acid formed during the reaction.
  • The sulfonylation step selectively attaches the sulfonyl group to the piperidinylmethyl amine, forming the sulfonylated intermediate.

Coupling with Morpholine

  • The sulfonylated intermediate is then reacted with morpholine to form the target compound.
  • This step may involve nucleophilic substitution or reductive amination, depending on the functional groups present.
  • The reaction conditions are optimized to preserve the morpholine ring and avoid side reactions.
  • Solvents used include polar aprotic solvents such as THF, dioxane, or mixtures with alcohols.

Formation of Hydrochloride Salt

  • The final compound is converted into its hydrochloride salt to improve solubility and stability.
  • This is achieved by treating the free base with hydrochloric acid sources such as gaseous HCl, aqueous HCl, or HCl in alcohol solvents (e.g., ethanol-HCl, methanol-HCl).
  • The salt formation is typically performed in a suitable solvent at controlled temperature (15–40°C) to ensure complete conversion and crystallization.

Representative Preparation Method Summary Table

Step Starting Material / Intermediate Reagents / Conditions Outcome / Notes
1 1-Benzyl-4-piperidone LAH reduction in THF Piperidin-4-ylmethanol intermediate
2 Piperidin-4-ylmethanol Reductive amination with morpholine, Pt/Pd catalyst, H2 (≤1 MPa) 4-(1-Benzylpiperidin-4-yl)morpholine
3 4-(1-Benzylpiperidin-4-yl)morpholine Hydrogenation with Pd catalyst for debenzylation 4-(Piperidin-4-yl)morpholine
4 4-(Piperidin-4-yl)morpholine Sulfonyl chloride (methane sulfonyl chloride), base (DIPEA), solvent (THF/dioxane) Sulfonylated intermediate
5 Sulfonylated intermediate Morpholine coupling in polar aprotic solvent 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine base
6 Free base compound HCl gas or HCl in alcohol solvent, 15–40°C Hydrochloride salt of 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine

Research Findings and Optimization Notes

  • The use of platinum or palladium catalysts supported on carbon or alumina enhances reductive amination efficiency and selectivity.
  • Morpholine excess (≥5 equivalents) improves reaction yields in reductive amination steps.
  • Organic bases such as diisopropylethylamine effectively neutralize acid by-products during sulfonylation, preventing side reactions.
  • Solvent choice critically affects reaction rates and product purity; THF and dioxane are preferred for their polarity and ability to dissolve both reactants and bases.
  • Hydrochloride salt formation is optimized by controlling temperature and solvent to obtain a stable, crystalline product with good handling properties.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride is being investigated for its potential therapeutic properties:

  • Antidiabetic Activity : Research indicates that derivatives of morpholine, including this compound, exhibit significant antidiabetic effects by acting as inhibitors of glucose transporters and enhancing insulin sensitivity. A study highlighted the compound's role in modulating GLP-1 receptors, which are crucial in glucose metabolism and appetite regulation .
  • Anticancer Properties : The compound's ability to inhibit specific kinases involved in cancer cell proliferation positions it as a candidate for cancer therapeutics. Inhibitors of spleen tyrosine kinase (Syk), which is implicated in various hematological malignancies, have shown promise in preclinical studies .

Chemical Biology

The sulfonamide group in this compound allows for strong interactions with biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's .

Industrial Applications

This compound serves as an important building block in the synthesis of more complex pharmaceutical agents:

  • Pharmaceutical Manufacturing : It is utilized in the production of various drugs due to its favorable chemical properties, including stability and reactivity under different conditions.

Data Tables

Application Area Potential Uses Mechanism
Medicinal ChemistryAntidiabetic agentsGLP-1 receptor modulation
Cancer TherapySyk inhibitionDisruption of signaling pathways
Chemical BiologyEnzyme inhibitorsInteraction with AChE/BChE

Case Study 1: Antidiabetic Effects

A recent study demonstrated that derivatives of morpholine exhibited notable α-glucosidase inhibitory activity, suggesting their potential as antidiabetic agents. The specific compound was found to significantly lower blood glucose levels in animal models .

Case Study 2: Cancer Therapeutics

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by targeting Syk kinase pathways. This opens avenues for developing new treatments for B-cell lymphomas .

Mechanism of Action

The mechanism by which 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Purity
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine HCl* C₁₀H₂₁ClN₂O₃S ~308.8 (calc.) Sulfonyl, morpholine, piperidine Not provided Unknown
4-(3-Piperidinylmethyl)morpholine dihydrochloride hydrate C₁₀H₂₄Cl₂N₂O₂ 275.21 Dihydrochloride, morpholine, piperidine 81310-60-3 95%
4-(Piperidin-3-yl)morpholine dihydrochloride C₉H₂₀Cl₂N₂O 243.17 Dihydrochloride, morpholine, piperidine 1124199-56-9 Unknown
4-[3-(Piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine diHCl C₁₃H₂₂Cl₂N₄O₂ 337.25 Pyrazole, carbonyl, dihydrochloride 2060036-42-0 Unknown
4-(Azetidin-3-yl)morpholine HCl C₇H₁₅ClN₂O 178.66 Azetidine, morpholine, hydrochloride 223381-71-3 Unknown

Notes:

  • Sulfonyl vs.
  • Ring Systems : The azetidine derivative (4-membered ring, ) likely exhibits higher ring strain and distinct pharmacokinetics compared to the 6-membered piperidine in the target compound.
  • Functional Complexity : The pyrazole-containing analog () introduces a heterocyclic ring and carbonyl group, which may enhance receptor binding specificity but reduce metabolic stability.

Key Research Findings

Solubility and Stability :

  • Sulfonyl-containing compounds (e.g., Sch225336 in ) often exhibit enhanced metabolic stability compared to hydrochloride salts. This suggests the target compound may have longer plasma half-life than dihydrochloride analogs ().
  • Dihydrochloride salts () likely offer superior aqueous solubility due to ionic interactions, advantageous for formulation.

The target’s sulfonyl group may confer unique binding modes.

Synthetic Challenges :

  • The sulfonyl linkage in the target compound requires specialized sulfonation steps, increasing synthesis complexity compared to simpler dihydrochloride derivatives ().

Biological Activity

4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a morpholine ring substituted with a piperidine moiety linked through a sulfonyl group. This unique structure contributes to its diverse biological activities.

Structural Formula

C12H18ClN2O2S\text{C}_{12}\text{H}_{18}\text{ClN}_2\text{O}_2\text{S}

Molecular Weight

  • Molecular Weight : 290.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

Pharmacological Effects

  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties against several strains of bacteria. Research indicates that it exhibits moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition :
    • It acts as an inhibitor for key enzymes, including acetylcholinesterase (AChE), which is significant in treating neurodegenerative disorders .
  • Antitumor Activity :
    • Preliminary studies suggest potential antitumor effects, with compounds in the same class showing efficacy against various cancer cell lines .
  • Hypoglycemic Effects :
    • Some derivatives of piperidine and morpholine have been documented to help regulate blood glucose levels, indicating potential applications in diabetes management .

Study 1: Antibacterial Screening

A study conducted on synthesized derivatives including the target compound demonstrated varying degrees of antibacterial activity. The most active compounds were evaluated for their minimum inhibitory concentrations (MIC) against multiple bacterial strains.

CompoundMIC (μg/mL)Bacterial Strain
Compound A2.14 ± 0.003Salmonella typhi
Compound B0.63 ± 0.001Bacillus subtilis
Compound C15 ± 0.005Staphylococcus aureus

Study 2: Enzyme Inhibition

In another research effort, the inhibition of AChE by various piperidine derivatives was assessed, revealing that the sulfonamide group significantly enhances inhibitory potency.

CompoundIC50 (μM)Enzyme Target
Compound D0.45 ± 0.01AChE
Compound E1.20 ± 0.05Urease

In Silico Studies

Docking studies have elucidated the binding interactions of the compound with target proteins, suggesting that structural features such as hydrogen bonding and hydrophobic interactions play crucial roles in its biological activity .

Q & A

Q. What are the recommended synthetic routes for 4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a piperidine-morpholine precursor. Key steps include:

  • Sulfonylation : Reacting piperidin-3-ylmethyl-morpholine with a sulfonyl chloride (e.g., 4-methoxyphenylsulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or NaOH) .
  • Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexanes) to isolate the product. For hydrochloride salt formation, treat with HCl in anhydrous ether .
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), temperature (0–25°C), and reaction time (4–12 hours) to maximize yield. Monitor progress via TLC or LC-MS .

Q. What analytical methods are suitable for confirming the identity and purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic acid) at 1 mL/min. Compare retention times and peak areas against a reference standard .
  • NMR : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. Key signals include the piperidine δ 2.5–3.5 ppm (multiplet) and sulfonyl group δ 3.7–4.1 ppm (quartet) .
  • Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]+^+ at the calculated molecular weight (e.g., ~308 g/mol for the free base) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or sulfonic acid derivatives). Adjust synthetic conditions (e.g., excess sulfonyl chloride removal via aqueous washes) .
  • Dynamic Effects : Consider conformational flexibility in the piperidine ring, which may cause splitting due to chair-flip equilibria. Perform variable-temperature NMR (e.g., 25°C to −40°C) to stabilize conformers .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) and analyzing the solid-state structure .

Q. What strategies are recommended for studying the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Nucleophilic Substitution : React the sulfonyl group with amines (e.g., morpholine derivatives) in DMF at 80°C. Monitor sulfonamide formation via 19F^{19}F-NMR if fluorinated analogs are used .
  • Oxidation : Treat with m-CPBA in dichloromethane to oxidize sulfur to sulfone derivatives. Use LC-MS to track intermediate sulfoxide formation .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 18O^{18}O-H2_2O) or kinetic studies to elucidate reaction pathways .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl or NaOH (25–60°C, 24–72 hours). Analyze degradation products via HPLC .
    • Thermal stress : Heat solid samples at 100°C for 48 hours. Check for discoloration or decomposition using DSC/TGA .
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradation peaks (e.g., hydrolyzed morpholine or sulfonic acid) .

Methodological Notes

  • Safety : Prioritize hazard assessments for sulfonyl chlorides (corrosive) and morpholine derivatives (flammable). Use fume hoods and personal protective equipment .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, drying methods for intermediates) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride
Reactant of Route 2
4-[(Piperidin-3-ylmethyl)sulfonyl]morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.